Ethyl 2-Amino-5-methyloxazole-4-carboxylate
Overview
Description
Ethyl 2-Amino-5-methyloxazole-4-carboxylate is a chemical compound with the molecular formula C7H10N2O3 It belongs to the class of oxazoles, which are five-membered heterocyclic compounds containing both oxygen and nitrogen atoms
Synthetic Routes and Reaction Conditions:
Classical Synthesis: The compound can be synthesized through the cyclization of amino acids or their derivatives. For instance, ethyl 2-aminobutyrate can be cyclized under acidic conditions to form this compound.
Industrial Production Methods: On an industrial scale, the compound is typically produced through a multi-step synthesis involving the reaction of ethyl acetoacetate with hydrazine hydrate, followed by cyclization and subsequent functional group modifications.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding oxazole derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, which may have different biological activities.
Substitution: The compound can participate in nucleophilic substitution reactions, where various nucleophiles can replace the ethyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like ammonia (NH3) or amines can be used in substitution reactions.
Major Products Formed:
Oxidation products: Various oxazole derivatives.
Reduction products: Reduced forms of the compound.
Substitution products: Amine-substituted oxazoles.
Scientific Research Applications
Ethyl 2-Amino-5-methyloxazole-4-carboxylate has several scientific research applications:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is used in the development of pharmaceuticals, particularly in the design of new drugs targeting various diseases.
Industry: The compound is utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism by which Ethyl 2-Amino-5-methyloxazole-4-carboxylate exerts its effects depends on its specific application. For example, in antimicrobial applications, the compound may inhibit bacterial cell wall synthesis or disrupt microbial metabolic pathways. The molecular targets and pathways involved can vary, but they often include enzymes or receptors critical to the survival of the microorganism.
Comparison with Similar Compounds
Ethyl 2-Amino-4-methyloxazole-5-carboxylate
Ethyl 2-Amino-3-methyloxazole-4-carboxylate
Ethyl 2-Amino-3-phenyloxazole-4-carboxylate
Uniqueness: Ethyl 2-Amino-5-methyloxazole-4-carboxylate is unique due to its specific substitution pattern on the oxazole ring, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacological properties and applications.
Properties
IUPAC Name |
ethyl 2-amino-5-methyl-1,3-oxazole-4-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O3/c1-3-11-6(10)5-4(2)12-7(8)9-5/h3H2,1-2H3,(H2,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRYGPIHYNLRENF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(OC(=N1)N)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10679342 | |
Record name | Ethyl 2-amino-5-methyl-1,3-oxazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10679342 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1065099-78-6 | |
Record name | Ethyl 2-amino-5-methyl-1,3-oxazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10679342 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ethyl 2-amino-5-methyl-1,3-oxazole-4-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.